

# PSB-1114 Tetrasodium: A Pharmacological Tool for the P2Y2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

**PSB-1114 tetrasodium** has emerged as a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP. Its enzymatic stability and subtype selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the P2Y2 receptor. This technical guide provides a comprehensive overview of PSB-1114, including its pharmacological properties, detailed experimental protocols for its use in key in vitro assays, and a summary of the P2Y2 receptor signaling pathways it modulates. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the P2Y2 receptor and its potential as a therapeutic target.

## **Introduction to PSB-1114 Tetrasodium**

**PSB-1114 tetrasodium**, chemically known as 4-Thiouridine-5'-O-( $\beta$ , $\gamma$ -difluoromethylene)triphosphate tetrasodium salt, is a synthetic analog of UTP. It is characterized by its high potency and selectivity as a P2Y2 receptor agonist.[1][2] Its resistance to degradation by ectonucleotidases confers a significant advantage for in vitro and in vivo studies, ensuring sustained receptor activation. These properties have established PSB-1114 as a crucial tool for investigating the diverse functions of the P2Y2 receptor in various cellular processes, including proliferation, migration, and signaling.



# **Quantitative Pharmacological Data**

The pharmacological profile of PSB-1114 has been characterized in various functional assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: Potency of PSB-1114 Tetrasodium at the Human P2Y2 Receptor

Parameter	Value	Assay Type	Cell Line	Reference
EC50	134 nM	Inositol Phosphate Accumulation	1321N1 human astrocytoma cells	[3]

Table 2: Selectivity Profile of PSB-1114 Tetrasodium

Receptor	EC50	Selectivity vs. P2Y2	Assay Type	Cell Line	Reference
P2Y2	134 nM	-	Inositol Phosphate Accumulation	1321N1 human astrocytoma cells	[3]
P2Y4	9.3 μΜ	>50-fold	Inositol Phosphate Accumulation	1321N1 human astrocytoma cells	[3]
P2Y6	7.0 μΜ	>50-fold	Inositol Phosphate Accumulation	1321N1 human astrocytoma cells	[3]

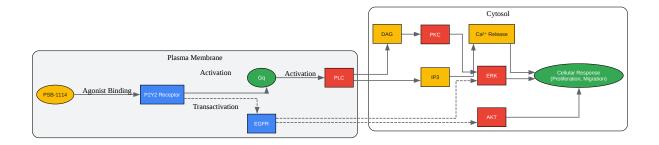
Note: A Ki value for PSB-1114 from a direct radioligand binding assay was not available in the reviewed literature.

# **P2Y2 Receptor Signaling Pathways**



Activation of the P2Y2 receptor by PSB-1114 initiates a cascade of intracellular signaling events. The P2Y2 receptor is primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][5]

Beyond the canonical Gq pathway, the P2Y2 receptor can also couple to other G proteins, including Go and G12, and can transactivate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). These interactions lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, involving ERK1/2, and the phosphoinositide 3-kinase (PI3K)/AKT pathway.[4][6]



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Caption: P2Y2 Receptor Signaling Pathways.

## **Detailed Experimental Protocols**

The following sections provide detailed methodologies for key in vitro experiments to characterize the activity of PSB-1114 at the P2Y2 receptor.



## **Intracellular Calcium Mobilization Assay**

This protocol describes the measurement of intracellular calcium mobilization in response to P2Y2 receptor activation using the fluorescent indicator Fura-2 AM.

#### Materials:

- Cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells)
- 96-well black, clear-bottom plates
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- Probenecid (optional)
- HEPES-buffered saline (HBS) or other suitable assay buffer
- PSB-1114 tetrasodium
- Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

#### Procedure:

- Cell Plating: Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
- Dye Loading Solution Preparation: Prepare a Fura-2 AM loading solution in HBS. A typical final concentration is 1-5 μM Fura-2 AM. The addition of 0.02-0.04% Pluronic F-127 can aid in dye solubilization. Probenecid (1-2.5 mM) can be included to inhibit dye leakage.
- Cell Loading: Remove the culture medium from the wells and wash once with HBS. Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
- Washing: After incubation, gently wash the cells twice with HBS to remove extracellular dye.

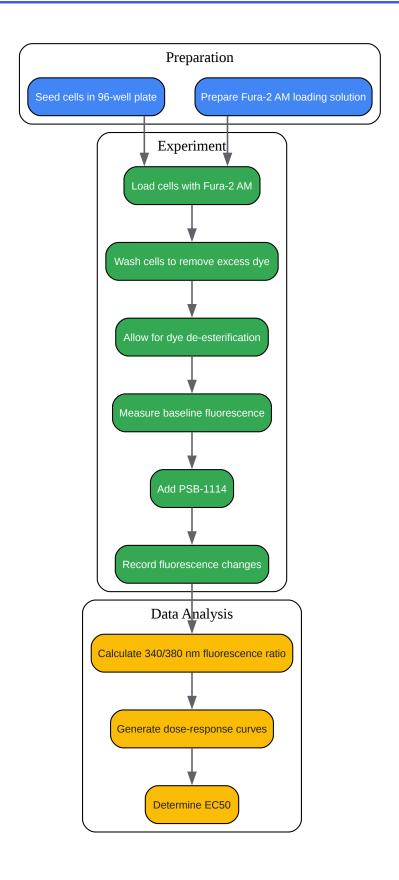






- De-esterification: Add fresh HBS to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
- Calcium Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and recording the emission at 510 nm.
- Compound Addition: Add varying concentrations of PSB-1114 to the wells.
- Data Acquisition: Immediately after compound addition, continuously record the fluorescence ratio (340/380 nm excitation, 510 nm emission) over time to measure the change in intracellular calcium concentration.





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Caption: Intracellular Calcium Mobilization Assay Workflow.



## Cell Proliferation/Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of PSB-1114 on cell proliferation. This assay is based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a colored formazan product.

#### Materials:

- Fibroblasts or other relevant cell types
- 96-well cell culture plates
- Cell Counting Kit-8 (CCK-8)
- PSB-1114 tetrasodium
- Microplate reader capable of measuring absorbance at 450 nm.

#### Procedure:

- Cell Seeding: In a 96-well plate, dispense 100 μL of cell suspension at a density of approximately 5000 cells/well. Pre-incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
- Compound Treatment: Add 10  $\mu$ L of various concentrations of PSB-1114 to the appropriate wells. Include vehicle-treated wells as a control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
- CCK-8 Reagent Addition: Add 10 μL of CCK-8 solution to each well.
- Incubation: Incubate the plate for 1-4 hours in the incubator.
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the cell viability or proliferation relative to the vehicle-treated control.

## **Western Blotting for Signaling Protein Phosphorylation**



This protocol describes the detection of phosphorylated ERK (p-ERK) and AKT (p-AKT) by western blotting to confirm the activation of these signaling pathways by PSB-1114.

#### Materials:

- Cells expressing the P2Y2 receptor
- PSB-1114 tetrasodium
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system for chemiluminescence detection.

#### Procedure:

- Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with PSB-1114 at the desired concentration for a specified time (e.g., 5-15 minutes).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.



- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK or p-AKT overnight at 4°C.[7]
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
- Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK and total AKT.

## Conclusion

**PSB-1114 tetrasodium** is a potent, selective, and stable agonist of the P2Y2 receptor. Its well-defined pharmacological characteristics and the availability of robust in vitro assays make it an indispensable tool for investigating the complex signaling and cellular functions regulated by the P2Y2 receptor. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the P2Y2 receptor in a variety of disease contexts.

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- To cite this document: BenchChem. [PSB-1114 Tetrasodium: A Pharmacological Tool for the P2Y2 Receptor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568947#psb-1114-tetrasodium-as-a-pharmacological-tool-for-p2y2]

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